molecular formula C12H10O4 B142456 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy- CAS No. 3779-03-1

7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-

Cat. No. B142456
CAS RN: 3779-03-1
M. Wt: 218.2 g/mol
InChI Key: BUNGCZLFHHXKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Furo[3,2-g] benzopyran-7-one, 2,3-dihydro-9-methoxy- is a compound that belongs to the class of linear furanocoumarins. These compounds are known for their wide range of biological properties, which makes them significant in the field of medicinal chemistry and pharmacology. The compound has a complex structure that includes a furan ring fused with a benzopyran moiety, and it is further substituted with a methoxy group.

Synthesis Analysis

The synthesis of 7H-furo[3,2-g] benzopyran-7-ones has been reported through various methods. One approach involves the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with C6H5CH2COONa-Ac2O to yield compounds such as IIIa and b . Another method described the synthesis of the compound from phloroglucinol and ethyl propiolate as starting materials, through a series of reactions including etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation . These methods emphasize the use of mild conditions and normal pressure, aiming for simplicity and efficiency in the synthesis process.

Molecular Structure Analysis

The molecular structure of 7H-furo[3,2-g] benzopyran-7-ones has been characterized using various spectroscopic techniques. UV, IR, 1H NMR, and Mass spectral data have been provided to confirm the structure of the synthesized compounds . These techniques are crucial for verifying the correct formation of the target molecule and for determining the position of the substituents on the fused ring system.

Chemical Reactions Analysis

The chemical reactivity of 7H-furo[3,2-g] benzopyran-7-ones includes the ability to undergo further functionalization. For instance, the basic ethers (IIId–j) were synthesized by demethylating IIIb with pyridine hydrochloride, followed by condensation with N,N-dialkyl-2-haloalkanamine hydrochlorides . Additionally, the conversion of related compounds into different esters and amides has been explored, demonstrating the versatility of these molecules in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-furo[3,2-g] benzopyran-7-ones are influenced by their molecular structure. The presence of the methoxy group and the fused ring system contributes to the compound's solubility, boiling point, and stability. Although specific physical properties are not detailed in the provided papers, such properties can typically be inferred from the molecular structure and functional groups present in the compound.

Scientific Research Applications

Synthesis Methods

  • New Synthetic Methods : A novel and simple method for the preparation of 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one was developed, involving etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation starting from phloroglucinol. This process provides a new route for the preparation of furanocoumarins (Hua, Da-bin, & Liang, 2009).

Biological Properties and Applications

  • Pharmacological Potential : The synthesis of derivatives like 4,9-dimethoxy-5-methyl-7H-furo-[3,2g]-1-benzopyran-7-one-6-carboxylic acid chloride from kellinone with malonic acid derivatives indicates potential pharmacological interest in the resulting amides (Pecori Vettori, Auzzi, Papini, & Bruni, 1975).
  • Structural Analysis for Potential Uses : Analysis of the crystal structure of 2,3-dihydro-2-(1-hydr­oxy-1-methyl­ethyl)-9-meth­oxy-7H-furo[3,2-g][1]benzopyran-7-one, also known as methylrutaretin, reveals intermolecular hydrogen-bond interactions, which could be significant for understanding its bioactivity (Bauri, Foro, Lindner, & Nayak, 2006).
  • Kinase Inhibition for Cancer Research : Synthesized derivatives from 5-hydroxybergapten and 5-hydroxyisopimpinellin were tested as EGFR and VEGFR-2 kinase inhibitors, suggesting a role in cancer research and treatment (Amr et al., 2017).

Structure-Activity Relationship

  • Activity Predictions Based on Structure : The structure of 9-hydroxy-2-(2-hydroxypropan2-yl)-2,3-dihydro-7H-furo[3,2-g]benzopyran-7-one, a furanocoumarin isolated from Apiumgraveolens, has been analyzed. Predictions about its antioxidant, antiinflammatory, and respiratory analeptic activities are based on its structural fragments (Sharma, 2017).

properties

IUPAC Name

9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGCZLFHHXKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063188
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-

CAS RN

3779-03-1
Record name 2,3-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3779-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxanthotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxanthotoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4',5'-DIHYDRO-8-METHOXYPSORALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE8WE76SKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The process of claim 1, in which the 2,3-dihydroxanthotoxol of step 4 is methylated with dimethyl sulfate to form 2,3-dihydroxanthotoxin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Reactant of Route 2
Reactant of Route 2
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Reactant of Route 3
Reactant of Route 3
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Reactant of Route 4
Reactant of Route 4
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Reactant of Route 5
Reactant of Route 5
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-
Reactant of Route 6
Reactant of Route 6
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.